molecular formula C10H15IO B8514970 3-Ethynyl-1-iodooct-1-en-3-ol CAS No. 62065-50-3

3-Ethynyl-1-iodooct-1-en-3-ol

Cat. No. B8514970
M. Wt: 278.13 g/mol
InChI Key: NJKKKOLISLBXDZ-UHFFFAOYSA-N
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Patent
US03996255

Procedure details

As shown in FIG. 1, 1-iodo-1-octen-3-ol (II) is treated with an ethynyl Grignard reagent, conveniently ethynyl magnesium bromide, in a suitable Grignard solvent of the ether type, conveniently tetrahydrofuran, at reduced temperature, conveniently 0° C., while stirring for a short time, conveniently 1 hour, to give dl-3-ethynyl-1-iodo-1-octen-3-ol (III).
Name
1-iodo-1-octen-3-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethynyl Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethynyl magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][CH:2]=[CH:3][CH:4]([OH:10])[CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[C:11]([Mg]Br)#[CH:12].CCOCC>O1CCCC1>[C:11]([C:4]([OH:10])([CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])[CH:3]=[CH:2][I:1])#[CH:12]

Inputs

Step One
Name
1-iodo-1-octen-3-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=CC(CCCCC)O
Step Two
Name
ethynyl Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ethynyl magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
while stirring for a short time, conveniently 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#C)C(C=CI)(CCCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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